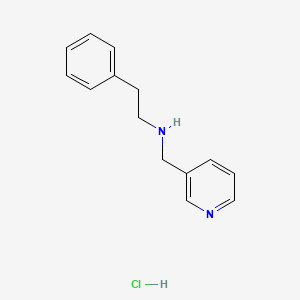

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is systematically identified using IUPAC rules as 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine hydrochloride . This nomenclature reflects its core structure:

- A pyridine ring substituted at the 3-position with a methyl group bearing a phenethylamine moiety.

- The hydrochloride salt form, indicated by the presence of a chloride counterion.

Alternative names include (2-phenylethyl)(3-pyridinylmethyl)amine hydrochloride and PHENETHYL-PYRIDIN-3-YLMETHYL-AMINE HYDROCHLORIDE . The CAS Registry Number 6389-60-2 serves as a unique identifier for this compound.

Molecular Formula and Crystallographic Analysis

The molecular formula is C₁₄H₁₇ClN₂ , with a molecular weight of 248.75 g/mol . Crystallographic data for structurally related pyridine derivatives (e.g., substituted pyridines with phenethyl groups) reveal:

- Unit cell parameters : For analogous compounds, monoclinic or orthorhombic systems are common, with lattice constants varying based on substituents.

- Bond lengths : Typical C–N bond lengths in pyridinium salts range from 1.33–1.38 Å, while C–C aromatic bonds measure ~1.39 Å.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₇ClN₂ | |

| Molecular weight | 248.75 g/mol | |

| Crystal system | Monoclinic (analogues) | |

| Space group | P2₁/c (analogues) |

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction (XRD) analyses of similar hydrochlorides show:

- Hydrogen-bonding networks : N–H⋯Cl interactions between the protonated amine and chloride ions dominate the crystal packing.

- π–π stacking : Pyridine and phenyl rings exhibit centroid-to-centroid distances of 3.7–3.9 Å, contributing to layered structures.

- Disorder in substituents : In some analogues, thiophene or methyl groups exhibit rotational disorder, modeled with partial occupancy.

For example, in Hirshfeld surface analyses of related compounds:

- H⋯H contacts : Contribute 46.1% of intermolecular interactions.

- N⋯H/H⋯N contacts : Account for 20.4%, primarily from amine-hydrogen bonds.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR data for analogous hydrochlorides reveal:

- Pyridine protons : Resonances at δ 8.5–7.2 ppm for aromatic protons, with coupling constants J = 4–8 Hz.

- Phenethyl chain :

- Amine protons : Broad singlets at δ 8.8–9.0 ppm due to exchange with D₂O.

Key NMR assignments for the hydrochloride salt :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2/H-6 | 8.5–8.7 | d (J = 5 Hz) |

| Pyridine H-4 | 7.3–7.5 | dd |

| N–CH₂– | 3.6–3.7 | t (J = 6 Hz) |

| C₆H₅CH₂ | 2.8–2.9 | m |

Tautomeric and Stereochemical Considerations

- Tautomerism : Unlike 2- or 4-phenacylpyridines, the 3-substituted derivative exhibits limited enol–keto tautomerism due to reduced conjugation efficiency. Protonation at the pyridine nitrogen further stabilizes the imine form.

- Stereochemistry :

Key stereochemical parameters :

| Parameter | Value |

|---|---|

| Torsion angle (C–N–C–C) | 60–70° (gauche) |

| Dihedral angle (pyridine-phenyl) | 50–65° |

Properties

IUPAC Name |

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTROJZJURULLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213513 | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6389-60-2 | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

The precursor 3-(chloromethyl)pyridine hydrochloride is synthesized via a four-step sequence:

Oxidation of 3-methylpyridine :

- Reactant: 3-methylpyridine (3-picoline) with potassium permanganate (KMnO₄) in water at 85–90°C.

- Product: 3-picolinic acid (yield: ~85%).

Esterification :

- 3-picolinic acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate (molar ratio 1:1.3).

Reduction to 3-pyridinemethanol :

- Methyl ester reduction (e.g., using LiAlH₄) yields 3-pyridinemethanol.

Chlorination with thionyl chloride (SOCl₂) :

Alkylation of Phenethylamine

3-(chloromethyl)pyridine hydrochloride undergoes nucleophilic substitution with phenethylamine:

Conditions :

Workup :

Reductive Amination of 3-Pyridinecarboxaldehyde

Synthesis of 3-Pyridinecarboxaldehyde

3-pyridinecarboxaldehyde is prepared via oxidation of 3-pyridinemethanol:

Reductive Amination with Phenethylamine

The aldehyde reacts with phenethylamine under reductive conditions:

Reagents :

Conditions :

Workup :

Comparative Analysis of Methods

Key Experimental Considerations

Purification Challenges

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-((phenethylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and biological activities.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives .

Scientific Research Applications

Biological Activities

Pyridine compounds are recognized for their antimicrobial and anticancer properties. Research indicates that Pyridine, 3-((phenethylamino)methyl)-, hydrochloride exhibits significant biological activity against various pathogens:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For example, it has shown comparable efficacy to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound is being investigated for its potential to inhibit tumor growth through mechanisms involving enzyme inhibition and modulation of specific cellular pathways .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy :

- Anticancer Activity :

Industrial Applications

In addition to its laboratory applications, this compound is utilized in industrial settings for:

Mechanism of Action

The mechanism of action of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyridine: A basic nitrogen heterocycle with a similar structure but lacking the phenethylamino and methyl groups.

Dihydropyridine: A reduced form of pyridine with different chemical properties and reactivity.

Uniqueness: Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for medicinal chemistry research .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Among these compounds, Pyridine, 3-((phenethylamino)methyl)-, hydrochloride (CAS Number: 6389-60-2) is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenethylamine moiety. This structure is believed to enhance its interaction with biological targets due to the presence of both nitrogen heterocycles and aromatic systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions through binding interactions. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that Pyridine derivatives exhibit significant antimicrobial properties. A comparative analysis of various pyridine compounds revealed that those similar to this compound demonstrated effective inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Target Strains |

|---|---|---|

| Pyridine, 3-((phenethylamino)methyl)- | 2.18 - 3.08 | S. aureus, E. coli, C. albicans |

| Standard (Norfloxacin) | 4.0 | S. aureus |

| Standard (Fluconazole) | 8.0 | C. albicans |

The minimum inhibitory concentrations (MICs) for Pyridine derivatives were found to be lower than those of standard antibiotics like norfloxacin and fluconazole, suggesting superior antimicrobial efficacy .

Anticancer Activity

Studies have also explored the anticancer potential of pyridine compounds. In vitro evaluations showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound | IC50 (μM) | Cancer Cell Lines |

|---|---|---|

| Pyridine, 3-((phenethylamino)methyl)- | 15 - 25 | MCF-7 (breast), HeLa (cervical) |

| Standard (Doxorubicin) | 0.5 - 1 | MCF-7 |

The IC50 values indicate a promising therapeutic index for further development .

Case Studies

- Antimicrobial Study : A recent study synthesized several pyridine derivatives and tested their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a strong inhibitory effect with an MIC comparable to established antibiotics .

- Anticancer Evaluation : In another investigation focusing on the anticancer properties of pyridine derivatives, Pyridine, 3-((phenethylamino)methyl)- was tested against a panel of human tumor cell lines. The findings suggested that it could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridine, 3-((phenethylamino)methyl)-, hydrochloride, and how do microwave-assisted methods compare to conventional approaches?

- Methodological Answer : Microwave-assisted synthesis offers advantages in reaction efficiency and yield for pyridine derivatives. For example, microwave irradiation can reduce reaction times by 50–70% compared to traditional thermal methods, as demonstrated in heterocyclic compound synthesis . Key steps include optimizing solvent systems (e.g., DMF or acetonitrile), catalyst selection (e.g., EDCI/DMAP), and temperature control (80–120°C). Validate purity post-synthesis using techniques like RP-HPLC with a C18 column and UV detection (254 nm) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- GC-MS for volatile impurity detection (e.g., residual solvents).

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine and phenethylamine moieties.

- HPLC-UV/HRMS for quantification and mass confirmation (e.g., ESI+ mode with m/z accuracy < 2 ppm) .

- X-ray crystallography for resolving stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the compound’s structure influence its neuropharmacological activity, and what experimental models are used to assess these effects?

- Methodological Answer : The phenethylamino-methyl group enhances affinity for NMDA receptors, analogous to arylcyclohexylamines like 3-fluoro-PCP . Use rat discriminative stimulus assays to compare its effects to known dissociative agents (e.g., PCP). Monitor behavioral responses (e.g., locomotor activity, ataxia) and validate receptor binding via radioligand displacement assays (³H-MK-801 for NMDA receptors). Structural modifications (e.g., halogenation at the pyridine ring) can modulate potency and selectivity .

Q. What strategies resolve discrepancies in reported biological activities of structurally related arylcyclohexylamine derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, ion concentration) or model systems. To address this:

- Perform cross-species comparisons (e.g., rat vs. murine models) to assess translational relevance.

- Use in vitro electrophysiology (patch-clamp) to directly measure ion channel modulation, complementing behavioral data.

- Conduct meta-analyses of published IC₅₀ values, adjusting for variables like protein binding and metabolic stability .

Q. How can in silico modeling predict the binding affinity of this compound to neuronal receptors?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of NMDA receptors (PDB: 7EIT). Focus on key residues (e.g., GluN1 subunit’s glycine-binding site). Validate predictions with free-energy perturbation (FEP) calculations to estimate ΔG binding. Compare results to experimental SPR (surface plasmon resonance) data for correlation analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility and stability profiles reported for pyridine-based hydrochlorides?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydration states.

- Characterize solid-state forms via DSC (differential scanning calorimetry) and PXRD to identify polymorphs.

- Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC-UV to track degradation products (e.g., free phenethylamine).

- Use NMR kinetics to study hydrolysis rates in buffered solutions (pH 1–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.